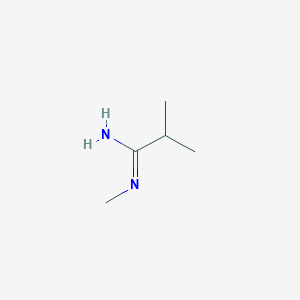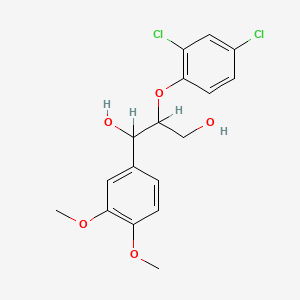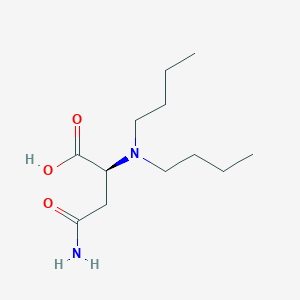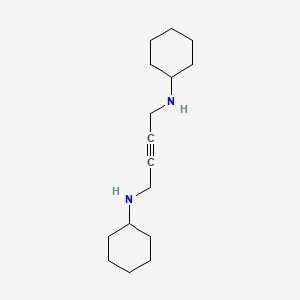![molecular formula C10H14N2O5 B14454628 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione CAS No. 70791-51-4](/img/structure/B14454628.png)
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H16N2O5. This compound is known for its unique structure, which includes an acetyloxyimino group and a morpholinyl group attached to a butane-1,3-dione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione typically involves the reaction of morpholine with butane-1,3-dione in the presence of an acetyloxyimino group donor. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The morpholinyl group may also interact with biological membranes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Morpholin-4-yl)butane-1,3-dione: This compound lacks the acetyloxyimino group but has a similar morpholinyl and butane-1,3-dione structure.
2-(Hydroxyimino)-1-(morpholin-4-yl)butane-1,3-dione: This compound has a hydroxyimino group instead of an acetyloxyimino group.
Uniqueness
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
70791-51-4 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
[(1-morpholin-4-yl-1,3-dioxobutan-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H14N2O5/c1-7(13)9(11-17-8(2)14)10(15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Clave InChI |
IOPDXRDUYBDHRM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=NOC(=O)C)C(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)









![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
